molecular formula C7H7N5O B2707836 Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- CAS No. 13599-95-6

Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)-

Cat. No.: B2707836
CAS No.: 13599-95-6
M. Wt: 177.167
InChI Key: GKEFJPRVDQOPKF-UHFFFAOYSA-N
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Description

Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- is a heterocyclic aromatic organic compound that features a pyridine ring substituted with a methoxy group at the 2-position and a tetrazole ring at the 3-position

Scientific Research Applications

Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes

Mode of Action

It is known that similar compounds can form hydrogen bonds with their targets This interaction can lead to changes in the target’s function, potentially altering cellular processes

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities These activities suggest that Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- may affect multiple pathways, leading to downstream effects

Result of Action

Similar compounds have shown cytotoxic effects This suggests that Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- may also have cytotoxic effects

Action Environment

The action, efficacy, and stability of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia.

    Introduction of the Methoxy Group: The methoxy group can be introduced via nucleophilic substitution reactions, where a suitable methoxy donor reacts with a pyridine derivative.

    Formation of the Tetrazole Ring: The tetrazole ring is often synthesized through the [2+3] cycloaddition of an azide with a nitrile. This reaction is typically carried out under acidic or basic conditions to facilitate the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyridine N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted pyridine compounds.

Comparison with Similar Compounds

Similar Compounds

    Pyridine, 2-methoxy-3-(1H-tetrazol-5-yl)-: Similar structure but with a different position of the tetrazole ring.

    Pyridine, 2-methoxy-4-(2H-tetrazol-5-yl)-: Similar structure but with the tetrazole ring at the 4-position.

    Pyridine, 3-methoxy-2-(2H-tetrazol-5-yl)-: Similar structure but with the methoxy group at the 3-position.

Uniqueness

Pyridine, 2-methoxy-3-(2H-tetrazol-5-yl)- is unique due to the specific positioning of the methoxy and tetrazole groups, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-methoxy-3-(2H-tetrazol-5-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O/c1-13-7-5(3-2-4-8-7)6-9-11-12-10-6/h2-4H,1H3,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEFJPRVDQOPKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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